
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Descripción general
Descripción
“2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1018304-01-2 . It has a molecular weight of 230.69 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(chloroacetyl)-4-(cyclopropylcarbonyl)piperazine . The InChI code is 1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.69 . It is stored at room temperature and is in the form of an oil . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Stabilization and Controlled Release of Active Compounds
The research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-methylcyclopropene (1-MCP) and ethylene, is crucial for improving the safety and quality of fresh produce. These technologies allow for the regulation of ripening and the inhibition of microbial growth, demonstrating the importance of chemical stabilization and release systems in the post-harvest management of agriculture products. This indicates a potential area of application for similar compounds in enhancing food preservation methods (Chen, Chen, Ray, & Yam, 2020).
Environmental Persistence and Toxicity
Studies on the environmental persistence and toxicity of chlorinated compounds, such as tris(chloropropyl) phosphate (TCPP) isomers, highlight the importance of understanding the environmental impact and fate of chemical compounds. This knowledge is essential for assessing risks and developing safer alternatives for industrial and agricultural use. The detailed analysis of TCPP isomers' abundance and behavior in the environment suggests a framework for studying the environmental behavior of similar chloro- and cyclopropane-carbon compounds (Truong, Diamond, Helm, & Jantunen, 2017).
Molecular Complexation for Industrial Applications
Cyclodextrins, due to their inclusion complex forming capability, are utilized in various industrial products and technologies. They modify the properties of materials through molecular complexation phenomena, indicating a potential application area for compounds like "2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" in creating new materials with enhanced properties for industrial or pharmaceutical use (Valle, 2004).
Sorption and Environmental Remediation
The sorption of herbicides and other compounds to soil, organic matter, and minerals is a critical area of research for environmental science. Understanding how chemicals like "this compound" interact with environmental matrices can inform remediation strategies and the development of more environmentally friendly chemical compounds (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADZGODYFUUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1464078.png)

![1-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1464080.png)
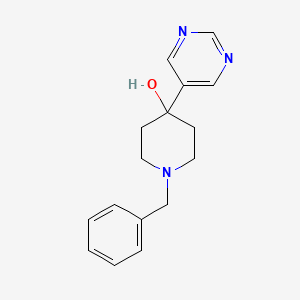
![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
![Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B1464085.png)
![N-{2-[(3-Amino-1H-indazol-6-yl)oxy]ethyl}-N,N-dimethylamine](/img/structure/B1464086.png)
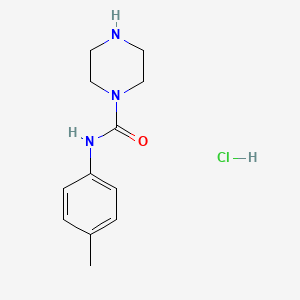
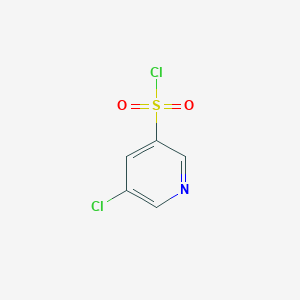

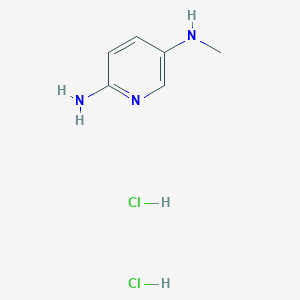
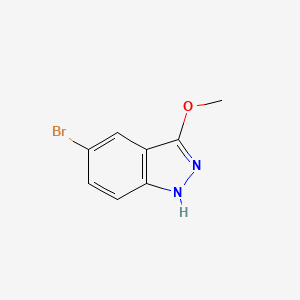
![1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1464098.png)
![tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1464100.png)